molecular formula C21H17ClN6O2 B2976861 N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine CAS No. 946298-37-9

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine

Cat. No.: B2976861
CAS No.: 946298-37-9
M. Wt: 420.86
InChI Key: KDUGVFXCDFCGIS-UHFFFAOYSA-N
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Description

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pteridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxol-5-ylmethyl group: This step may involve nucleophilic substitution or coupling reactions.

    Introduction of the 4-chloro-2-methylphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of quinones or other oxidized derivatives.

    Reduction: May result in the formation of amines or other reduced compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: As a potential therapeutic agent for treating various diseases, such as cancer or infectious diseases.

    Industry: For the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading

Properties

IUPAC Name

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-chloro-2-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O2/c1-12-8-14(22)3-4-15(12)26-20-18-19(24-7-6-23-18)27-21(28-20)25-10-13-2-5-16-17(9-13)30-11-29-16/h2-9H,10-11H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUGVFXCDFCGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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